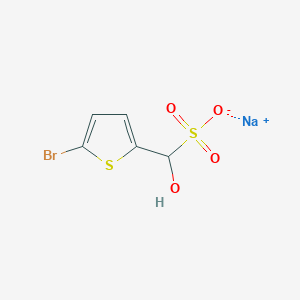
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(2-chloro-6-fluorophenyl)acetic acid (BCFA) is a brominated carboxylic acid that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzyme activity, and as a probe in studying the structure and function of proteins. It has also been used in the synthesis of various pharmaceuticals and in the development of new drug delivery systems.
Wissenschaftliche Forschungsanwendungen
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a probe in studying the structure and function of proteins, and as a reagent in organic synthesis. It has also been used in the synthesis of various pharmaceuticals and in the development of new drug delivery systems.
Wirkmechanismus
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has been found to act as an inhibitor of enzyme activity. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity is reversible, meaning that the inhibition can be reversed when the 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is removed from the active site.
Biochemical and Physiological Effects
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the metabolism of proteins and other compounds. In addition, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. In addition, it is non-toxic and has low environmental impact. However, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid also has some limitations. It is not very soluble in organic solvents, and it has limited solubility in water. Furthermore, the inhibition of enzyme activity by 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is reversible, meaning that the inhibition can be reversed when the 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is removed from the active site.
Zukünftige Richtungen
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has potential for future research applications. It could be used to develop new inhibitors of enzyme activity, to study the structure and function of proteins, and to synthesize new pharmaceuticals. In addition, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid could be used to develop new drug delivery systems and to develop new methods for the synthesis of organic compounds. Finally, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid could be used to study the biochemical and physiological effects of brominated compounds, and to develop new methods for the detection and quantification of these compounds.
Synthesemethoden
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid can be synthesized via two methods: (1) from 2-chloro-6-fluorobenzoyl chloride and sodium bromide, and (2) from 2-chloro-6-fluorobenzaldehyde and sodium bromide. In the first method, 2-chloro-6-fluorobenzoyl chloride is reacted with sodium bromide in an aqueous solution at a pH of 8-9 to form 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. In the second method, 2-chloro-6-fluorobenzaldehyde is reacted with sodium bromide in an aqueous solution at a pH of 8-9 to form 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid.
Eigenschaften
IUPAC Name |
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-7(8(12)13)6-4(10)2-1-3-5(6)11/h1-3,7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCBGRCKIFRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-(2-chloro-6-fluorophenyl)acetic acid | |
CAS RN |
1566855-97-7 |
Source


|
| Record name | 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)






![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)



![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)